4-Mercaptobutyramidine
Overview
Description
4-Mercaptobutyramidine, also known as 4-MBA, is a sulfur-containing compound that has been extensively studied for its potential application in various scientific research fields. It is a small molecule with a molecular weight of 119.2 g/mol and a chemical formula of C4H10N2S.
Mechanism Of Action
The mechanism of action of 4-Mercaptobutyramidine is not fully understood. However, it has been reported to exert its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of the expression of various genes, and the activation of various signaling pathways. 4-Mercaptobutyramidine has been shown to inhibit the production of ROS, which can cause oxidative damage to cells and tissues. It has also been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Furthermore, 4-Mercaptobutyramidine has been shown to activate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical And Physiological Effects
4-Mercaptobutyramidine has been reported to possess various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which can protect cells and tissues from oxidative damage and inflammation. Furthermore, 4-Mercaptobutyramidine has been reported to possess anti-cancer properties, which can inhibit the growth and proliferation of cancer cells. In addition, 4-Mercaptobutyramidine has been shown to possess neuroprotective properties, which can protect neurons from oxidative damage and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Mercaptobutyramidine in lab experiments include its low cost, high purity, and easy availability. It can be synthesized using simple and cost-effective methods and is readily available from commercial suppliers. Furthermore, 4-Mercaptobutyramidine has been extensively studied, and its biological properties and mechanisms of action are well understood. However, the limitations of using 4-Mercaptobutyramidine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when handling and using 4-Mercaptobutyramidine, and appropriate safety measures should be taken.
Future Directions
There are numerous future directions for the study of 4-Mercaptobutyramidine. One potential direction is the investigation of its potential application in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is the investigation of its potential application in the treatment of cancer. Furthermore, the development of novel synthesis methods for 4-Mercaptobutyramidine and its derivatives could lead to the discovery of new and more potent compounds with enhanced biological properties. Finally, the investigation of the mechanism of action of 4-Mercaptobutyramidine could provide insights into the development of new drugs for various diseases.
Conclusion
In conclusion, 4-Mercaptobutyramidine is a sulfur-containing compound that has been extensively studied for its potential application in various scientific research fields. It can be synthesized using various methods, and its biological properties and mechanisms of action are well understood. 4-Mercaptobutyramidine possesses various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. However, caution should be exercised when handling and using 4-Mercaptobutyramidine due to its potential toxicity. There are numerous future directions for the study of 4-Mercaptobutyramidine, including its potential application in the treatment of neurodegenerative diseases and cancer, the development of novel synthesis methods, and the investigation of its mechanism of action.
Synthesis Methods
The synthesis of 4-Mercaptobutyramidine can be achieved through various methods, including the reaction of 4-chlorobutyryl chloride with ammonia and hydrogen sulfide, the reaction of 4-chlorobutyric acid with thiosemicarbazide, and the reaction of 4-chlorobutyric acid with thiosemicarbazide followed by reduction with sodium borohydride. The most commonly used method is the reaction of 4-chlorobutyric acid with thiosemicarbazide followed by reduction with sodium borohydride, which yields a high yield of 4-Mercaptobutyramidine with good purity.
Scientific Research Applications
4-Mercaptobutyramidine has been studied for its potential application in various scientific research fields, including biochemistry, pharmacology, and medical research. It has been reported to possess antioxidant, anti-inflammatory, and anti-cancer properties. In biochemistry, 4-Mercaptobutyramidine has been used as a reagent for the determination of aldehydes and ketones. In pharmacology, 4-Mercaptobutyramidine has been studied for its potential use as a drug for the treatment of cancer and neurodegenerative diseases. In medical research, 4-Mercaptobutyramidine has been investigated for its potential application in the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
properties
IUPAC Name |
4-sulfanylbutanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H3,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSSRBLTUVPKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=N)N)CS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154535 | |
Record name | 4-Mercaptobutyramidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptobutyramidine | |
CAS RN |
124985-62-2 | |
Record name | 4-Mercaptobutyramidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124985622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Mercaptobutyramidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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